molecular formula C18H20N5Na2O11PS2 B12720137 5-Acetamido-4-hydroxy-3-((3-phosphonophenyl)azo)naphthalene-2,7-disulphonic acid, ammonium sodium salt CAS No. 85068-62-8

5-Acetamido-4-hydroxy-3-((3-phosphonophenyl)azo)naphthalene-2,7-disulphonic acid, ammonium sodium salt

Cat. No.: B12720137
CAS No.: 85068-62-8
M. Wt: 623.5 g/mol
InChI Key: RYHOZABCKUICSA-UHFFFAOYSA-L
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Description

5-Acetamido-4-hydroxy-3-((3-phosphonophenyl)azo)naphthalene-2,7-disulphonic acid, ammonium sodium salt is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetamido-4-hydroxy-3-((3-phosphonophenyl)azo)naphthalene-2,7-disulphonic acid, ammonium sodium salt typically involves a multi-step process. The initial step often includes the diazotization of 3-aminophenylphosphonic acid, followed by coupling with 5-acetamido-4-hydroxy-2,7-naphthalenedisulphonic acid. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors that maintain precise control over temperature, pH, and reaction time. The use of continuous flow reactors is common to enhance efficiency and yield. The final product is often purified through crystallization or filtration techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

5-Acetamido-4-hydroxy-3-((3-phosphonophenyl)azo)naphthalene-2,7-disulphonic acid, ammonium sodium salt undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinone derivatives.

    Reduction: Reduction reactions typically break the azo bond, resulting in the formation of amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.

    Substitution: Conditions often involve the use of Lewis acids or bases to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction typically produces aromatic amines.

Scientific Research Applications

5-Acetamido-4-hydroxy-3-((3-phosphonophenyl)azo)naphthalene-2,7-disulphonic acid, ammonium sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in complexometric titrations.

    Biology: Employed in staining techniques for microscopy to highlight cellular structures.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Widely used as a dye in textiles, plastics, and inks due to its vibrant color and stability.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo group (-N=N-) plays a crucial role in the compound’s color properties, while the phosphonic acid and sulfonic acid groups enhance its solubility and binding affinity. The molecular targets and pathways involved often depend on the specific application, such as binding to metal ions in complexometric titrations or interacting with cellular components in biological staining.

Comparison with Similar Compounds

Similar Compounds

    5-Acetamido-4-hydroxy-3-((4-sulfonatophenyl)azo)naphthalene-2,7-disulphonic acid: Similar structure but with a sulfonate group instead of a phosphonate group.

    4-Hydroxy-3-((3-phosphonophenyl)azo)naphthalene-2,7-disulphonic acid: Lacks the acetamido group, affecting its binding properties and solubility.

Uniqueness

5-Acetamido-4-hydroxy-3-((3-phosphonophenyl)azo)naphthalene-2,7-disulphonic acid, ammonium sodium salt is unique due to the presence of both phosphonic acid and sulfonic acid groups, which enhance its solubility and binding affinity. This makes it particularly useful in applications requiring stable and soluble dyes.

Properties

CAS No.

85068-62-8

Molecular Formula

C18H20N5Na2O11PS2

Molecular Weight

623.5 g/mol

IUPAC Name

diazanium;disodium;5-acetamido-4-hydroxy-3-[(3-phosphonatophenyl)diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C18H16N3O11PS2.2H3N.2Na/c1-9(22)19-14-8-13(34(27,28)29)5-10-6-15(35(30,31)32)17(18(23)16(10)14)21-20-11-3-2-4-12(7-11)33(24,25)26;;;;/h2-8,23H,1H3,(H,19,22)(H2,24,25,26)(H,27,28,29)(H,30,31,32);2*1H3;;/q;;;2*+1/p-2

InChI Key

RYHOZABCKUICSA-UHFFFAOYSA-L

Canonical SMILES

CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)[O-])C=C(C(=C2O)N=NC3=CC(=CC=C3)P(=O)([O-])[O-])S(=O)(=O)[O-].[NH4+].[NH4+].[Na+].[Na+]

Origin of Product

United States

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